molecular formula C16H17N3O3 B7830987 methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate

methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate

Cat. No.: B7830987
M. Wt: 299.32 g/mol
InChI Key: FEXZZRKPKSNHRY-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate involves several steps. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine derivatives with methyl benzoate under specific conditions. The process typically involves:

Chemical Reactions Analysis

Methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 4-[(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-9-14-18(15(20)7-8-19(14)17-11)10-12-3-5-13(6-4-12)16(21)22-2/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXZZRKPKSNHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=O)N(C2=C1)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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